molecular formula C26H22N4S B2903171 4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 320422-39-7

4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2903171
CAS No.: 320422-39-7
M. Wt: 422.55
InChI Key: LQGWDVKEEAWXFK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(benzylamino)-2-[(4-methylphenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4S/c1-19-12-14-21(15-13-19)18-31-26-29-24(22-10-6-3-7-11-22)23(16-27)25(30-26)28-17-20-8-4-2-5-9-20/h2-15H,17-18H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGWDVKEEAWXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NCC3=CC=CC=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzylamine reacts with a halogenated pyrimidine intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control over reaction parameters, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The (4-methylbenzyl)sulfanyl moiety (thioether) is susceptible to oxidation and nucleophilic substitution:

Reaction TypeConditions/ReagentsProductSupporting Data
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBASulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R')Analogous thioether oxidations in pyrimidines .
Alkylation Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)Thioether derivativesNucleophilic displacement at sulfur .

Mechanistic Insight :

  • Oxidation typically proceeds via electrophilic attack on sulfur, forming sulfoxides (mild conditions) or sulfones (strong oxidants).
  • Alkylation involves deprotonation of the sulfanyl group, followed by nucleophilic substitution .

Nitrile Group Transformations

The nitrile (-C≡N) group at position 5 undergoes hydrolysis and reduction:

Reaction TypeConditions/ReagentsProductSupporting Data
Hydrolysis H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (acidic)Carboxamide or carboxylic acidNitrile hydrolysis in pyrimidines .
Reduction LiAlH<sub>4</sub> or H<sub>2</sub>/PdPrimary amineCatalytic hydrogenation of nitriles .

Key Considerations :

  • Acidic hydrolysis yields carboxamides intermediately, while prolonged heating forms carboxylic acids.
  • Reduction to amines requires careful control to avoid over-reduction of other functional groups.

Pyrimidine Ring Modifications

The pyrimidine core can participate in electrophilic substitution or ring-opening reactions:

Reaction TypeConditions/ReagentsProductSupporting Data
Halogenation NBS (N-bromosuccinimide) or Cl<sub>2</sub>Halogenated pyrimidineBromination at electron-rich positions .
Nucleophilic Aromatic Substitution NH<sub>3</sub> or amines, high temp.Amino-substituted pyrimidineDisplacement of sulfanyl group .

Structural Influence :

  • Electron-withdrawing nitrile at position 5 directs electrophiles to positions 2 and 6.
  • The sulfanyl group at position 2 acts as a leaving group in nucleophilic substitution .

Benzylamino Group Reactivity

The benzylamino (-NH-CH<sub>2</sub>-C<sub>6</sub>H<sub>5</sub>) substituent undergoes alkylation and acylation:

Reaction TypeConditions/ReagentsProductSupporting Data
Acylation AcCl, pyridineAcetylated derivativeAmide formation .
Reductive Alkylation Aldehyde/ketone, NaBH<sub>3</sub>CNSecondary amineReductive amination .

Note : Steric hindrance from the bulky pyrimidine skeleton may limit reaction rates.

Cross-Coupling Reactions

The aryl groups (phenyl, 4-methylbenzyl) enable transition metal-catalyzed couplings:

Reaction TypeConditions/ReagentsProductSupporting Data
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl derivativesPalladium-mediated coupling .
Buchwald-Hartwig Amination Pd<sub>2</sub>(dba)<sub>3</sub>, ligandAminated analogsC-N bond formation .

Limitations :

  • The nitrile group may coordinate to catalysts, requiring optimized ligands.

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 300°C, releasing HCN and sulfur oxides (inferred from TGA of related sulfanylpyrimidines ).
  • Photoreactivity : Potential for [2+2] cycloaddition under UV light (observed in structurally similar compounds ).

Biological Reactivity

While not directly studied for this compound, analogs exhibit:

  • Enzyme Inhibition : Binding to kinase active sites via H-bonding (nitrile and amino groups) .
  • Metabolic Pathways : Oxidative desulfurization by cytochrome P450 enzymes .

Scientific Research Applications

Chemistry

In chemistry, 4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

Pyrimidine derivatives often differ in substituents at positions 2, 4, and 6, which significantly influence their physical and chemical properties. Key examples include:

Compound Name Substituents (Position) Melting Point (°C) Molecular Formula Key Spectral Data (IR, NMR) Reference
4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile 4: Benzylamino; 2: 4-Me-benzylsulfanyl Not reported C25H26N4S Not available in evidence
2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i) 4: 2-MeO-phenyl; 2: Benzylthio 189–190 C19H15N3O2S IR: 2220 cm⁻¹ (CN); NMR: δ 7.2–8.1 (Ar-H)
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile 4: Cyclohexylamino Not reported C25H26N4S Not available

Key Observations :

  • Substituent Effects on Melting Points : Derivatives with electron-withdrawing groups (e.g., methoxy in 4i) exhibit higher melting points (~189–219°C) compared to alkyl-substituted analogs .
Crystallographic and Structural Insights
  • Conformational Differences : Derivatives like 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile adopt an L-shaped conformation due to steric hindrance from bulky substituents .

Biological Activity

4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile, with the CAS number 320422-39-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C26H22N4SC_{26}H_{22}N_{4}S with a molar mass of 422.54 g/mol. It has a predicted boiling point of approximately 672.9 °C and a density of about 1.26 g/cm³. The pKa value is estimated to be 1.11, indicating its acidic nature in solution .

PropertyValue
Molecular FormulaC26H22N4S
Molar Mass422.54 g/mol
Boiling Point672.9 ± 55.0 °C
Density1.26 ± 0.1 g/cm³
pKa1.11 ± 0.10

Anticancer Potential

Recent studies have indicated that compounds similar to 4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

One study demonstrated that derivatives of pyrimidine compounds could induce apoptosis in human cancer cell lines such as HeLa and MCF-7, suggesting that the structural characteristics of these compounds contribute to their biological activity .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Compounds containing benzylamino and sulfanyl groups have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Activity

A specific investigation into the anticancer effects of related pyrimidine derivatives revealed that they significantly reduced cell viability in MCF-7 cells by inducing apoptosis via the mitochondrial pathway. The study highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of similar compounds, it was found that those with a sulfanyl group demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Q & A

Q. How is 4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile synthesized, and what spectroscopic methods validate its structure?

Answer: The compound is synthesized via multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Thiol incorporation : Reacting a pyrimidine precursor with 4-methylbenzylthiol under basic conditions to introduce the sulfanyl group .
  • Benzylamine coupling : Subsequent substitution with benzylamine at the 4-position under controlled temperature (60–80°C) .
    Validation methods :
  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C stretch at ~650 cm⁻¹) .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and benzylamino protons (δ 4.5–4.8 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within ±0.001 Da) .

Q. What crystallographic techniques determine its molecular structure?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Crystals are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Structure solving : Programs like SHELXT (for space group determination) and SHELXL (for refinement) are used to resolve bond lengths, angles, and anisotropic displacement parameters .
  • Visualization : Tools like ORTEP generate thermal ellipsoid diagrams to illustrate atomic positions and disorder .
    Example: A related pyrimidine derivative showed a monoclinic crystal system (space group P2₁/c) with Z = 4 .

Q. What analytical techniques confirm its purity and stability?

Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects degradation products .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .
  • Storage : Stable at ambient temperature in inert atmospheres; avoid light and moisture to prevent hydrolysis of the nitrile group .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, HOMO-LUMO analysis) elucidate its electronic properties?

Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry at the B3LYP/6-311G(d,p) level, predicting vibrational frequencies that align with experimental IR/Raman data .
  • HOMO-LUMO analysis : Identifies electron-rich regions (e.g., pyrimidine ring) and electrophilic sites. For a related compound, ΔE (HOMO-LUMO gap) = 3.2 eV, indicating moderate reactivity .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., sulfur lone pairs stabilizing the pyrimidine core) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 2-(benzylthio)pyrimidine derivatives) to identify systematic errors .
  • High-resolution techniques : Use 13C^{13}C-NMR or 2D-COSY to resolve overlapping signals in crowded spectral regions .
  • Crystallographic refinement : Adjust thermal parameters and occupancy ratios in SHELXL to account for disorder (e.g., flexible benzyl groups) .

Q. How do substituent variations impact bioactivity, based on structure-activity relationship (SAR) studies?

Answer:

  • Sulfanyl group : Replacing 4-methylbenzylsulfanyl with 2-pyridylsulfanyl (as in a related compound) increases hydrophilicity and enhances binding to kinase targets .
  • Benzylamino group : Substituting benzyl with 4-fluorobenzyl improves metabolic stability by reducing CYP450-mediated oxidation .
  • Phenyl vs. alkyl groups : A 6-pentyl substituent (vs. phenyl) increases membrane permeability but reduces aromatic stacking interactions .

Q. How is molecular docking used to predict interactions with biological targets?

Answer:

  • Target selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase, EGFR kinase) .
  • Docking software : AutoDock Vina or Schrödinger Glide generates binding poses, scoring ligand-receptor interactions (e.g., hydrogen bonds with Ser/Thr residues) .
  • Validation : Compare predicted IC₅₀ values with in vitro assays. For example, a docked binding energy of −9.2 kcal/mol correlated with sub-µM inhibition in enzymatic assays .

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